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GSK-J1: Core Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

Cat. No.: S529539

The following table summarizes the essential quantitative and structural data for GSK-J1.

Property Category Details

IUPHARI/BPS Ligand ID 7027 [1]

Compound Class Synthetic organic [1]

Primary Target (ICso) JMJID3/KDM6B (60 nM) [2] [3]

Other Targets (ICso) UTX/KDMG6A (>10-fold selectivity vs. other demethylases) [1] [2]
Molecular Weight 389.19 [1] / 389.45 [2]

Molecular Formula C22H23Ns02 [1] [2]

CAS Registry No. 1373422-53-7 [1]

SMILES 0C(=0)CCNclnc(nc(cl)N1CCc2ccccc2CCl)clcccenl[1]
XLogP 3.71[1]

Lipinski's Rules Broken 0 [1]

Experimental Protocols: Key Assays
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Here are the methodologies for two primary assays used to characterize GSK-J1.

Histone Demethylase AlphaScreen Assay [3]

This homogeneous assay was used to determine the ICso values of GSK-J1.

e Purpose: To measure the inhibition of histone demethylase activity.
e Procedure:

o Reaction Setup: Experiments are performed in a 384-well plate format in an assay buffer (50
mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).

o Enzyme & Inhibitor Incubation: The demethylase enzyme is transferred to the plate wells.
Titrations of GSK-J1 are added, and the enzyme is pre-incubated with the compound for 15
minutes (final DMSO concentration of 1%).

o Reaction Initiation: The enzyme reaction is started by adding a substrate mix containing 2-
oxoglutarate (concentration varies, e.g., 10 uM for IMID3), Ferrous Ammonium Sulfate (Fe2*,
concentration varies, e.g., 10 uM for IMJID3), L-Ascorbic Acid (100 uM), and a biotinylated
peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 uM for IMJID3).

o Reaction Termination: After a specific incubation time (e.g., 5 minutes for IMJD3), the reaction
is stopped by adding EDTA (7.5 mM final concentration).

o Detection: Streptavidin-coated donor beads and Protein-A-conjugated acceptor beads, pre-
incubated with an antibody specific to the product methyl mark, are added. After a 1-hour
incubation, the plate is read using a luminescence plate reader.

o Data Analysis: Data are normalized to a no-enzyme control, and the I1Cso is determined from a
nonlinear regression curve fit.

Thermal Shift (Tm) Assay [3]

This assay was used to profile the selectivity of GSK-J1 across a range of Fe2*/2-oxoglutarate-dependent

oxygenases.

e Purpose: To assess changes in the thermal stability of a protein upon binding of an inhibitor,
indicating direct binding.
e Procedure:
o Sample Preparation: The protein enzyme is diluted to 1 uM in a buffer containing a fluorescent
dye (SYPRO Orange) that binds to hydrophobic patches exposed as the protein unfolds.
o Compound Addition: GSK-J1 is added to a final concentration of 20 uM.
o Thermal Denaturation: The sample is subjected to a controlled temperature increase (e.g.,
3°C per minute) in a real-time PCR machine.
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o Fluorescence Monitoring: The increase in fluorescence is monitored as the protein denatures.

o Data Analysis: Fluorescence intensity is plotted against temperature, and the melting
temperature (Tm) is calculated. A significant positive shift in Tm (ATm) in the presence of GSK-
J1 indicates binding and stabilization of the protein.

In Vitro & In Vivo Effects

The table below summarizes the observed biological effects of GSK-J1 in cellular and animal models.

Model System Observed Effects of GSK-J1

Human Primary Inhibits TNF-a production; increases global nuclear H3K27me3 levels [2].
Macrophages

Mouse Mammary Suppresses LPS-induced proinflammatory cytokines (TNF-a, IL-1[3, IL-6);

Epithelial Cells (MECs) increases H3K27me3 at gene promoters; inhibits TLR4/NF-kB signaling [4].

MC3T3-E1 Cells Suppresses Runx2 and Osterix expression; increases ALP activity and
global H3K27me3 levels [2].

LPS-induced Mastitis in  Alleviates severity of mammary gland inflammation and tissue injury;

Mice reduces inflammatory cell infiltration and MPO activity; decreases
proinflammatory cytokine levels [4].

Mechanism of Action Diagram

The following diagram illustrates the mechanism by which GSK-J1 exerts its anti-inflammatory effects, as

demonstrated in an LPS-induced mastitis model [4].
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GSK-J1 inhibits JMJD3, promoting gene-silencing H3K27me3 and reducing inflammation [4].

Practical Research Application

For researchers using GSK-J1 in experimental settings, here is key practical information.

¢ Solubility and Storage: GSK-J1 is soluble in DMSO (e.g., 70-78 mg/mL, ~200 mM) and insoluble in
water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO [2].
¢ In Vivo Formulations: Validated formulations for animal studies include [2]:
o Aclear solution using 5% DMSO in corn oil.
o A clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH=20.
o A homogeneous suspension in CMC-Na solution.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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